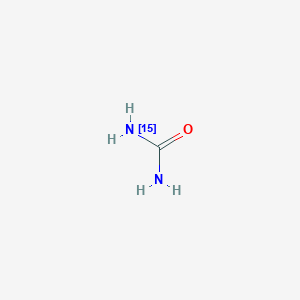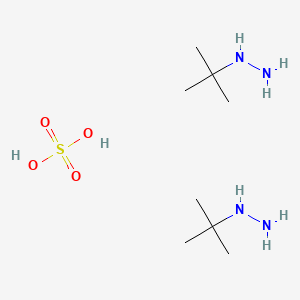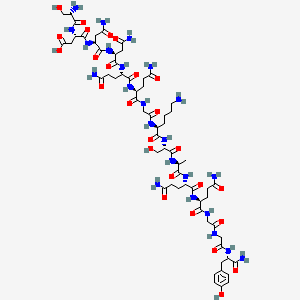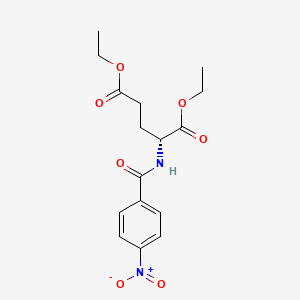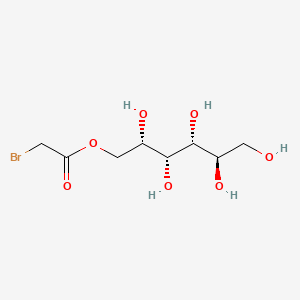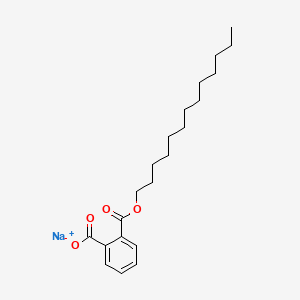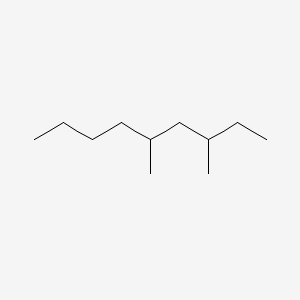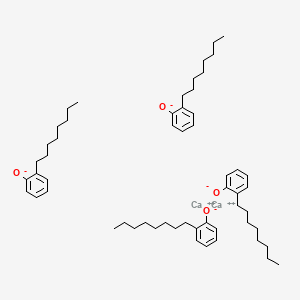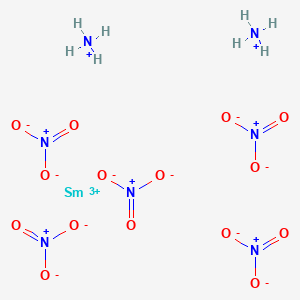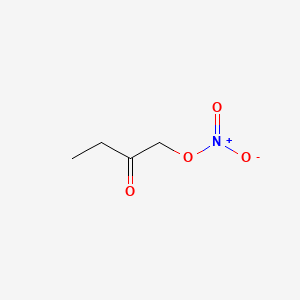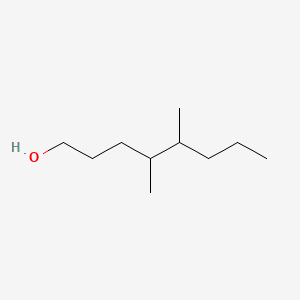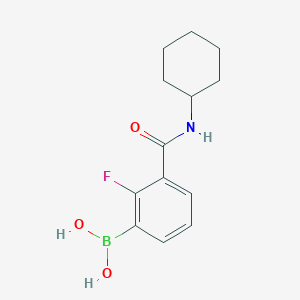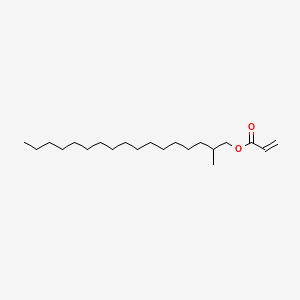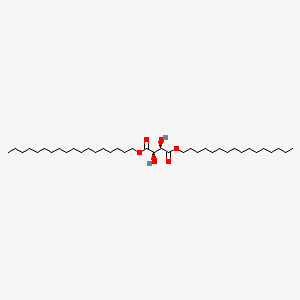
Hexadecyl octadecyl (R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl octadecyl (R-(R*,R*))-tartrate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long alkyl chains and tartrate backbone, which contribute to its distinctive chemical behavior and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexadecyl octadecyl (R-(R*,R*))-tartrate typically involves the esterification of tartaric acid with hexadecyl and octadecyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl octadecyl (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles like hydroxide ions replace the alkoxy groups, leading to the formation of tartaric acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Tartaric acid derivatives.
Applications De Recherche Scientifique
Hexadecyl octadecyl (R-(R*,R*))-tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the formulation of liposomes for drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of hexadecyl octadecyl (R-(R*,R*))-tartrate is primarily based on its ability to interact with lipid membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. Additionally, the tartrate backbone can engage in hydrogen bonding and electrostatic interactions with biological molecules, further enhancing its functionality.
Comparaison Avec Des Composés Similaires
Hexadecyl octadecyl (R-(R*,R*))-tartrate can be compared to other similar compounds, such as:
Hexadecyl octadecyl tartrate: Similar in structure but may differ in stereochemistry.
Hexadecyl tartrate: Lacks the octadecyl group, resulting in different physicochemical properties.
Octadecyl tartrate: Lacks the hexadecyl group, leading to variations in its applications and behavior.
Uniqueness: The combination of hexadecyl and octadecyl groups in this compound imparts unique amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. This dual functionality sets it apart from other similar compounds and enhances its versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
93966-44-0 |
|---|---|
Formule moléculaire |
C38H74O6 |
Poids moléculaire |
627.0 g/mol |
Nom IUPAC |
1-O-hexadecyl 4-O-octadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-44-38(42)36(40)35(39)37(41)43-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3/t35-,36-/m1/s1 |
Clé InChI |
NYXFVOZKEYOALB-LQFQNGICSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


